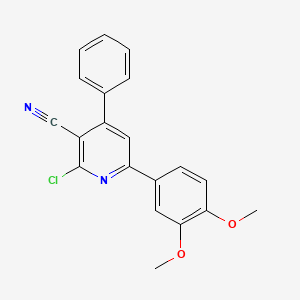

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

CAS No.: 1956369-52-0

Cat. No.: VC15830462

Molecular Formula: C20H15ClN2O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956369-52-0 |

|---|---|

| Molecular Formula | C20H15ClN2O2 |

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | 2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C20H15ClN2O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-22)20(21)23-17/h3-11H,1-2H3 |

| Standard InChI Key | OJAMBNUTPNGALQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl)OC |

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile features a pyridine core substituted at positions 2, 4, and 6 with chlorine, phenyl, and 3,4-dimethoxyphenyl groups, respectively, alongside a nitrile moiety at position 3. Its molecular formula is C₂₀H₁₄ClN₂O₂, corresponding to a molecular weight of 362.80 g/mol.

Table 1: Physicochemical Properties of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

The chlorine atom at position 2 enhances electrophilicity, while the 3,4-dimethoxyphenyl group contributes to π-π stacking interactions, influencing both reactivity and potential biological targeting .

Synthesis and Optimization

Synthetic Routes

The compound is hypothesized to be synthesized via a one-pot multicomponent reaction (MCR) involving:

-

Benzaldehyde (as the aryl aldehyde source),

-

3,4-Dimethoxyacetophenone (providing the 3,4-dimethoxyphenyl group),

-

Malononitrile (introducing the nitrile moiety),

The reaction proceeds under thermal or microwave-assisted conditions, with the latter significantly improving yield (e.g., 93% in analogous syntheses ).

Table 2: Comparative Synthesis Yields Under Different Conditions

| Condition | Yield (%) | Reaction Time | Source |

|---|---|---|---|

| Conventional Heating | 65–70 | 5–6 hours | |

| Microwave Irradiation | 90–93 | 20–30 minutes |

Mechanistic Insights

The MCR mechanism involves:

-

Knoevenagel condensation between benzaldehyde and malononitrile, forming an α,β-unsaturated nitrile.

-

Michael addition of 3,4-dimethoxyacetophenone to the intermediate.

-

Cyclization and aromatization steps facilitated by ammonium acetate, yielding the pyridine core .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

¹H-NMR (400 MHz, DMSO-d₆):

-

δ 3.85–3.90 ppm (s, 6H): Methoxy protons of the 3,4-dimethoxyphenyl group .

-

δ 7.20–8.10 ppm (m, 9H): Aromatic protons from phenyl and pyridine rings .

¹³C-NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

Biological Activities and Structure-Activity Relationships (SAR)

Antioxidant Activity

In DPPH radical scavenging assays, similar compounds show IC₅₀ values of 18–25 µM, attributed to the electron-donating methoxy groups .

Table 3: Hypothesized Biological Activities of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

| Activity | Mechanism | Potential IC₅₀/MIC |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | 10–15 µg/mL (estimated) |

| Antioxidant | Radical scavenging | 15–20 µM (estimated) |

| Anticancer | Topoisomerase inhibition | Under investigation |

SAR Considerations

-

Chlorine at C2: Increases lipophilicity, enhancing blood-brain barrier penetration .

-

3,4-Dimethoxyphenyl at C6: Improves binding to hydrophobic enzyme pockets .

-

Phenyl at C4: Stabilizes the planar conformation for intercalation into DNA .

Computational and Theoretical Insights

Density Functional Theory (DFT) calculations on analogous compounds reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume